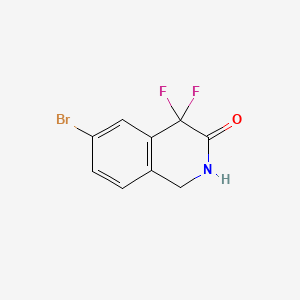

![molecular formula C27H32FN3O10 B13897853 6-[7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13897853.png)

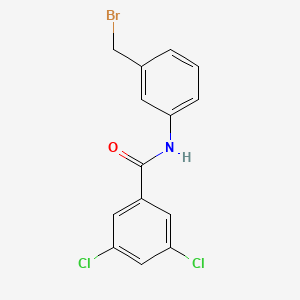

6-[7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

RAC CIS-MOXIFLOXACIN ACYL-B-D-GLUCURONIDE: is a metabolite of moxifloxacin, a fluoroquinolone antibiotic. This compound is formed through the glucuronidation process, where moxifloxacin is conjugated with glucuronic acid. It is primarily used in research settings to study the metabolism and pharmacokinetics of moxifloxacin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of RAC CIS-MOXIFLOXACIN ACYL-B-D-GLUCURONIDE involves the conjugation of moxifloxacin with glucuronic acid. The reaction typically requires the presence of a glucuronidation enzyme, such as UDP-glucuronosyltransferase, and occurs under physiological conditions. The reaction can be carried out in vitro using liver microsomes or recombinant enzymes .

Industrial Production Methods: Industrial production of RAC CIS-MOXIFLOXACIN ACYL-B-D-GLUCURONIDE is not common due to its primary use in research. it can be synthesized in bulk using bioreactors that mimic the in vitro conditions mentioned above. The process involves the use of purified enzymes and controlled reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: RAC CIS-MOXIFLOXACIN ACYL-B-D-GLUCURONIDE primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can break the glucuronide bond, releasing the parent compound, moxifloxacin. Oxidation reactions can further modify the moxifloxacin moiety .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the glucuronide bond. Enzymatic hydrolysis can also be achieved using β-glucuronidase.

Oxidation: Oxidizing agents such as hydrogen peroxide or enzymatic systems like cytochrome P450 can facilitate oxidation reactions

Major Products:

Hydrolysis: Moxifloxacin and glucuronic acid.

Oxidation: Various oxidized derivatives of moxifloxacin

Wissenschaftliche Forschungsanwendungen

RAC CIS-MOXIFLOXACIN ACYL-B-D-GLUCURONIDE is used extensively in scientific research to study the metabolism and pharmacokinetics of moxifloxacin. It helps in understanding how moxifloxacin is processed in the body, its bioavailability, and its excretion pathways. This compound is also used in drug interaction studies to evaluate how other drugs may affect the metabolism of moxifloxacin .

Wirkmechanismus

The mechanism of action of RAC CIS-MOXIFLOXACIN ACYL-B-D-GLUCURONIDE is primarily related to its role as a metabolite of moxifloxacin. Moxifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The glucuronidation of moxifloxacin to form RAC CIS-MOXIFLOXACIN ACYL-B-D-GLUCURONIDE is a detoxification process that facilitates the excretion of the drug from the body .

Vergleich Mit ähnlichen Verbindungen

Moxifloxacin: The parent compound, a broad-spectrum antibiotic.

Moxifloxacin N-oxide: Another metabolite of moxifloxacin formed through oxidation.

Moxifloxacin sulfate: A sulfate conjugate of moxifloxacin

Uniqueness: RAC CIS-MOXIFLOXACIN ACYL-B-D-GLUCURONIDE is unique due to its glucuronide conjugation, which significantly alters its solubility and excretion profile compared to other metabolites. This conjugation makes it more water-soluble, facilitating its excretion through the kidneys .

Eigenschaften

Molekularformel |

C27H32FN3O10 |

|---|---|

Molekulargewicht |

577.6 g/mol |

IUPAC-Name |

6-[7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H32FN3O10/c1-39-23-17-13(7-15(28)18(23)30-8-11-3-2-6-29-16(11)10-30)19(32)14(9-31(17)12-4-5-12)26(38)41-27-22(35)20(33)21(34)24(40-27)25(36)37/h7,9,11-12,16,20-22,24,27,29,33-35H,2-6,8,10H2,1H3,(H,36,37) |

InChI-Schlüssel |

CAEIKPOEUGEJIR-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B13897791.png)

![2-Hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B13897825.png)

![(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid; cyclohexanamine](/img/structure/B13897840.png)

![tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate;hemi(oxalic acid)](/img/structure/B13897842.png)